3-nitrobenzyl (2-methylphenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-nitrophenyl)methyl 2-(2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-12-5-2-3-8-15(12)21-11-16(18)22-10-13-6-4-7-14(9-13)17(19)20/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVXJGLSFGJIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry for 3 Nitrobenzyl 2 Methylphenoxy Acetate
Retrosynthetic Approaches to the Target Compound
A retrosynthetic analysis of 3-nitrobenzyl (2-methylphenoxy)acetate reveals two primary precursor molecules: (2-methylphenoxy)acetic acid and a suitable 3-nitrobenzyl electrophile. The ester linkage is the key disconnection point. This leads to two main synthetic pathways:
Pathway A: Esterification of a Carboxylic Acid and an Alcohol. This approach involves the synthesis of (2-methylphenoxy)acetic acid and 3-nitrobenzyl alcohol, followed by a direct condensation reaction to form the ester.
Pathway B: Nucleophilic Substitution. This pathway involves the synthesis of the sodium or potassium salt of (2-methylphenoxy)acetic acid, which then acts as a nucleophile to displace a halide from a 3-nitrobenzyl halide, such as 3-nitrobenzyl bromide.
This article will focus on the synthesis of the precursors required for both pathways and discuss the catalytic considerations for the final esterification step.
Synthesis and Characterization of Key Molecular Building Blocks
The successful synthesis of this compound is contingent on the efficient preparation and purification of its constituent precursors.
Preparation of 3-Nitrobenzyl Halides and Related Electrophilic Reagents
3-Nitrobenzyl halides are key electrophilic intermediates. Their synthesis can be achieved through various methods, primarily involving the functionalization of 3-nitrotoluene (B166867) or the conversion of 3-nitrobenzyl alcohol.
One common method for the preparation of nitrobenzyl bromides is the free-radical bromination of the corresponding nitrotoluene. orgsyn.org This reaction is typically initiated by light or a radical initiator. For instance, p-nitrobenzyl bromide can be synthesized by reacting p-nitrotoluene with bromine in the presence of light. orgsyn.org A similar approach can be applied to synthesize 3-nitrobenzyl bromide from 3-nitrotoluene. The reaction involves heating the nitrotoluene and adding bromine dropwise. orgsyn.org The crude product can then be purified by recrystallization from a suitable solvent like ligroin. orgsyn.org
Alternatively, 3-nitrobenzyl alcohol can serve as a precursor to 3-nitrobenzyl halides through reaction with the appropriate hydrohalic acid.
Table 1: Characterization Data for 3-Nitrobenzyl Halides and Precursors
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 3-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 58-59 | 3958-57-4 ottokemi.com |
| 3-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14 | 30-32 | 619-25-0 wikipedia.org |
| 3-Nitrotoluene | C₇H₇NO₂ | 137.14 | 15-16 | 99-08-1 |
Synthesis of 2-Methylphenol and its Activated Derivatives
2-Methylphenol (o-cresol) is a commercially available starting material. For the synthesis of the target ester, it is first converted to (2-methylphenoxy)acetic acid. This transformation involves the reaction of o-cresol (B1677501) with a haloacetic acid, typically chloroacetic acid, in the presence of a base.
The traditional synthesis involves reacting o-cresol with sodium hydroxide (B78521) to form the sodium salt of o-cresol, followed by the addition of sodium chloroacetate. guidechem.com An improved one-pot method involves the dropwise addition of chloroacetic acid to a mixture of o-cresol and sodium hydroxide solution while maintaining a specific pH range. guidechem.com
Table 2: Characterization Data for 2-Methylphenol and its Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-Methylphenol | C₇H₈O | 108.14 | 30-32 | 95-48-7 |
| (2-Methylphenoxy)acetic acid | C₉H₁₀O₃ | 166.17 | 155-157 | 1878-49-5 nist.gov |
Preparation of Carboxylic Acid Moieties and their Activated Forms
The key carboxylic acid moiety is (2-methylphenoxy)acetic acid, the synthesis of which is described in the preceding section. For the esterification reaction, the carboxylic acid can be used directly or can be "activated" to enhance its reactivity. Activation can be achieved by converting the carboxylic acid to its corresponding acid chloride or by using coupling agents.
The synthesis of (2-methylphenoxy)acetic acid from o-cresol and chloroacetic acid in the presence of a base is a well-established procedure. guidechem.comnist.gov The reaction typically involves the formation of the sodium salt of o-cresol, which then undergoes a nucleophilic substitution reaction with chloroacetate. guidechem.com The resulting sodium (2-methylphenoxy)acetate is then acidified to yield the desired carboxylic acid. guidechem.com
Esterification Reactions for the Formation of this compound
The final step in the synthesis is the formation of the ester bond between the (2-methylphenoxy)acetic acid moiety and the 3-nitrobenzyl group. This can be achieved through several esterification strategies.
Direct Condensation Strategies and Catalytic Considerations
Direct esterification of a carboxylic acid with an alcohol is a common and atom-economical method. researchgate.net This reaction is typically catalyzed by an acid. While mineral acids can be used, solid acid catalysts are often preferred due to their reusability and reduced corrosiveness. researchgate.net
For the synthesis of this compound, a plausible method involves the direct condensation of (2-methylphenoxy)acetic acid with 3-nitrobenzyl alcohol. This reaction would likely require a catalyst and the removal of water to drive the equilibrium towards the product side. Various catalysts have been shown to be effective for the esterification of benzyl (B1604629) alcohol with acetic acid, including zeolites, ion-exchange resins, and sulfated metal oxides. nih.gov These catalysts could potentially be applied to the synthesis of the target compound.
Alternatively, the reaction can be carried out by reacting the sodium or potassium salt of (2-methylphenoxy)acetic acid with 3-nitrobenzyl bromide. This nucleophilic substitution reaction is a common method for ester synthesis and often proceeds under milder conditions than direct esterification.
Transesterification Processes and Optimized Reaction Conditions
Transesterification is a widely applied synthetic route for the formation of esters, involving the conversion of one ester into another by reacting it with an alcohol. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this process would typically involve the reaction of a simple alkyl ester of (2-methylphenoxy)acetic acid, such as methyl (2-methylphenoxy)acetate, with 3-nitrobenzyl alcohol. The reaction is an equilibrium process that can be catalyzed by either an acid or a base. wikipedia.org
The mechanism under basic catalysis involves the deprotonation of the alcohol to form a more potent nucleophile (an alkoxide), which then attacks the carbonyl carbon of the starting ester. masterorganicchemistry.com Conversely, acid catalysis proceeds by protonating the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. wikipedia.org To drive the equilibrium towards the desired product, the lower-boiling alcohol by-product (in this case, methanol) is often removed from the reaction mixture by distillation. wikipedia.org
The following interactive table outlines generally optimized conditions for transesterification reactions based on findings in ester synthesis literature.
| Parameter | Typical Optimized Range | Rationale/Notes |
|---|---|---|
| Molar Ratio (Alcohol:Ester) | 6:1 to 9:1 | Using an excess of the alcohol (e.g., 3-nitrobenzyl alcohol) shifts the reaction equilibrium toward the product side. ekb.eg |
| Catalyst Concentration (Base) | 0.5 - 1.0 wt% | Sufficient to catalyze the reaction effectively. Higher concentrations can promote saponification and complicate purification. ekb.egamecj.com |
| Temperature | 55 - 65 °C | Increases reaction rate. Should generally be kept below the boiling point of the alcohol to prevent evaporation loss. ekb.egamecj.com |
| Reaction Time | 1 - 2 hours | The optimal time is when equilibrium is reached. Prolonged reaction times may encourage reverse reactions or byproduct formation. ekb.eg |
Enzymatic catalysis, often employing lipases, presents a greener alternative to chemical catalysts. nih.gov Lipases can operate under milder conditions, potentially reducing byproduct formation. Optimization studies for enzymatic transesterification focus on parameters like enzyme concentration, pH, and water content, with optimal temperatures often being lower, in the range of 30-40°C. nih.gov
Phase Transfer Catalysis and Alternative Synthetic Routes
An efficient alternative to classical esterification or transesterification is the use of Phase Transfer Catalysis (PTC). This methodology is particularly advantageous for reacting reagents that are soluble in two immiscible phases, such as an aqueous phase and an organic phase. mdpi.com PTC offers benefits like mild reaction conditions, high yields, and operational simplicity. mdpi.com
For the synthesis of this compound, a PTC approach would involve the reaction between the salt of (2-methylphenoxy)acetic acid (e.g., sodium or potassium (2-methylphenoxy)acetate) dissolved in an aqueous phase, and 3-nitrobenzyl halide (e.g., 3-nitrobenzyl chloride or 3-nitrobenzyl bromide) dissolved in an organic solvent like toluene. acs.org A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. acs.orgtandfonline.com
The mechanism involves the phase transfer catalyst cation (Q+) forming an ion pair with the carboxylate anion (RCOO-) in the aqueous phase. This lipophilic ion pair, [Q+RCOO-], is then transferred into the organic phase, where the carboxylate anion is highly reactive and can readily perform a nucleophilic attack on the 3-nitrobenzyl halide to form the desired ester. mdpi.com
The efficiency of PTC reactions is dependent on several factors, including the choice of catalyst, the organic solvent, temperature, and stirring rate, as the reaction occurs at the interface between the two liquid phases. acs.orgresearchgate.net
| Parameter | Typical Conditions/Catalysts | Significance |
|---|---|---|
| PTC Catalyst | Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulphate (TBAHS), Benzyltriethylammonium Chloride (TEBAC) | The catalyst's structure and lipophilicity determine its efficiency in transferring the anion to the organic phase. tandfonline.com |
| Solvent System | Water/Toluene, Water/Dichloroethane | A two-phase system is essential. The organic solvent dissolves the alkylating agent (3-nitrobenzyl halide). acs.org |
| Reactants | Sodium (2-methylphenoxy)acetate and 3-nitrobenzyl chloride/bromide | The reaction is a nucleophilic substitution between the carboxylate salt and the benzyl halide. |
| Temperature | Room Temperature to 80 °C | Mild temperatures are often sufficient, which is a key advantage of PTC. mdpi.com |
Other alternative synthetic routes could involve biocatalytic methods, which are gaining traction for their selectivity and environmentally benign nature. acs.org For instance, specific hydrolases or lipases could be employed to directly esterify (2-methylphenoxy)acetic acid with 3-nitrobenzyl alcohol.
Isolation and Purification Techniques for Intermediates and the Final Compound
The successful synthesis of this compound requires robust methods for the isolation and purification of the final product from reaction intermediates, unreacted starting materials, and catalysts. ijddr.in The specific techniques employed depend on the physical state (solid or liquid) and properties of the compound and its impurities.
Initial Work-up and Isolation: Following the completion of the reaction, a standard work-up procedure is typically initiated. This usually involves quenching the reaction mixture, followed by liquid-liquid extraction. rsc.org The crude reaction mixture is transferred to a separatory funnel and partitioned between an organic solvent (such as ethyl acetate (B1210297) or dichloromethane) and water. The desired ester, being an organic compound, will preferentially dissolve in the organic layer. This layer is then washed sequentially with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acidic precursors like (2-methylphenoxy)acetic acid, followed by a wash with brine to remove residual water-soluble impurities. The isolated organic layer is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, and filtered. rsc.org The solvent is subsequently removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification Techniques: The crude this compound is then subjected to one or more purification techniques to achieve the desired level of purity. ncert.nic.in
Recrystallization: If the final product is a solid, recrystallization is a powerful purification method. ncert.nic.in The process involves dissolving the crude solid in a minimum amount of a suitable hot solvent, followed by slow cooling. As the solution cools, the solubility of the ester decreases, and it crystallizes out, leaving most impurities dissolved in the mother liquor. The pure crystals are then collected by filtration. orgsyn.org The choice of solvent is critical; ideal solvents include alcohols like methanol (B129727) or ethanol, or solvent mixtures such as ethyl acetate/hexane (B92381). orgsyn.org
Column Chromatography: This is a highly versatile and widely used technique for purifying organic compounds. caltech.edu The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase), such as a gradient of hexane and ethyl acetate, is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase; less polar compounds typically elute faster than more polar ones. beilstein-journals.orgprepchem.com Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to isolate the pure compound.
The following table summarizes common purification parameters.
| Technique | Key Parameters | Typical Application |
|---|---|---|
| Recrystallization | Solvent (e.g., Methanol, Ethanol, Ethyl Acetate/Hexane) | Purification of the final solid product to obtain crystalline material with a sharp melting point. ncert.nic.in |
| Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate gradient | Separation of the target ester from unreacted starting materials and non-polar or polar byproducts. caltech.edubeilstein-journals.org |
| Aqueous Wash | Dilute NaHCO3, Brine | Removal of acidic/basic impurities and water-soluble byproducts during initial work-up. rsc.org |
The purity of the final isolated compound is typically assessed by techniques such as melting point determination, which should be sharp for a pure solid, and spectroscopic methods like NMR and mass spectrometry. ncert.nic.in
Advanced Spectroscopic and Structural Elucidation of 3 Nitrobenzyl 2 Methylphenoxy Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise connectivity and stereochemistry of a molecule can be determined.
The ¹H NMR spectrum of 3-nitrobenzyl (2-methylphenoxy)acetate is predicted to exhibit distinct signals corresponding to the protons of the 3-nitrobenzyl and 2-methylphenoxy moieties. The electron-withdrawing nature of the nitro group and the ester functionality, along with the electron-donating effect of the methyl group, will influence the chemical shifts of the aromatic and aliphatic protons.
The protons on the 3-nitrophenyl ring are expected to appear in the downfield region (δ 7.5-8.5 ppm) due to the strong deshielding effect of the nitro group. The proton ortho to the nitro group is likely to be the most deshielded. The benzylic protons (CH₂) adjacent to the ester oxygen will also be deshielded and are expected to appear as a singlet around δ 5.2-5.4 ppm. The protons of the 2-methylphenoxy group will resonate in the aromatic region (δ 6.8-7.3 ppm), with the methyl group providing a shielding effect. The methyl protons themselves will appear as a singlet in the upfield region, typically around δ 2.2-2.4 ppm. The protons of the acetate (B1210297) methylene (B1212753) group (OCH₂) are expected to appear as a singlet around δ 4.7-4.9 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' (3-nitrophenyl) | ~8.2 | s | - |
| H-4' (3-nitrophenyl) | ~8.1 | d | ~8.0 |
| H-5' (3-nitrophenyl) | ~7.6 | t | ~8.0 |
| H-6' (3-nitrophenyl) | ~7.5 | d | ~8.0 |
| Benzyl (B1604629) CH₂ | ~5.3 | s | - |
| H-3 (2-methylphenoxy) | ~7.2 | d | ~7.5 |
| H-4 (2-methylphenoxy) | ~7.1 | t | ~7.5 |
| H-5 (2-methylphenoxy) | ~6.9 | t | ~7.5 |
| H-6 (2-methylphenoxy) | ~6.8 | d | ~7.5 |
| Phenoxy-CH₂ | ~4.8 | s | - |
| Methyl (CH₃) | ~2.3 | s | - |
Note: Predicted values are based on the analysis of structurally similar compounds.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their electronic environment. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around δ 168-172 ppm. The carbon atom attached to the nitro group (C-3' of the 3-nitrophenyl ring) will also be significantly deshielded. The aromatic carbons of the 3-nitrophenyl ring will resonate in the range of δ 122-148 ppm, while those of the 2-methylphenoxy ring will appear between δ 112-156 ppm. The benzylic carbon and the acetate methylene carbon will have chemical shifts in the range of δ 65-70 ppm. The methyl carbon will be the most upfield signal, expected around δ 16-18 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~169 |
| C-1' (3-nitrophenyl) | ~138 |
| C-2' (3-nitrophenyl) | ~123 |
| C-3' (3-nitrophenyl) | ~148 |
| C-4' (3-nitrophenyl) | ~129 |
| C-5' (3-nitrophenyl) | ~122 |
| C-6' (3-nitrophenyl) | ~134 |
| Benzyl CH₂ | ~66 |
| C-1 (2-methylphenoxy) | ~155 |
| C-2 (2-methylphenoxy) | ~127 |
| C-3 (2-methylphenoxy) | ~131 |
| C-4 (2-methylphenoxy) | ~121 |
| C-5 (2-methylphenoxy) | ~125 |
| C-6 (2-methylphenoxy) | ~112 |
| Phenoxy-CH₂ | ~65 |
| Methyl (CH₃) | ~16 |
Note: Predicted values are based on the analysis of structurally similar compounds.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced multi-dimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the coupled aromatic protons on both the 3-nitrophenyl and 2-methylphenoxy rings, helping to confirm their substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the benzylic protons would show a cross-peak with the signal for the benzylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule. For example, a correlation between the benzylic protons (on the 3-nitrobenzyl group) and the ester carbonyl carbon would confirm the ester linkage. Similarly, correlations between the phenoxy-CH₂ protons and the carbons of the 2-methylphenoxy ring would establish the ether linkage.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₅NO₅), the calculated exact mass is 301.0950 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this calculated value with high accuracy (typically within 5 ppm), thus confirming the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragment ions for this compound would likely include:
m/z 136: Corresponding to the 3-nitrobenzyl cation [O₂NC₆H₄CH₂]⁺, formed by cleavage of the ester bond.
m/z 107: Corresponding to the 2-methylphenoxide radical cation [CH₃C₆H₄O]⁺, or a related fragment.
m/z 151: Corresponding to the (2-methylphenoxy)acetyl cation [CH₃C₆H₄OCH₂CO]⁺.
Analysis of these and other fragment ions would help to piece together the molecular structure and confirm the presence of the key functional groups.
Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₁₆H₁₅NO₅ | 301.0950 |
| [M+H]⁺ | C₁₆H₁₆NO₅ | 302.1023 |
| [M+Na]⁺ | C₁₆H₁₅NNaO₅ | 324.0842 |
Note: The observed ions may vary depending on the ionization technique used.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent peak will likely be the strong C=O stretching vibration of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. The presence of the nitro group will be indicated by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, expected around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-O stretching vibrations of the ester and ether linkages will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching will appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups will be observed just below 3000 cm⁻¹.
Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3150 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=O Stretch (Ester) | 1735-1750 | Strong |
| N=O Asymmetric Stretch | 1520-1540 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium |
| N=O Symmetric Stretch | 1340-1360 | Strong |
| C-O Stretch (Ester & Ether) | 1000-1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The presence of chromophores, such as aromatic rings and nitro groups, in this compound will result in characteristic UV absorption bands.
Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λ_max (nm) | Solvent |
| π → π* (Aromatic) | ~260-280 | Ethanol or Methanol (B129727) |
| n → π* (Nitro) | ~330-350 (weak) | Ethanol or Methanol |
Note: The exact λ_max and molar absorptivity (ε) would need to be determined experimentally.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Crystal Packing Analysis
Polymorphism and Crystallization Studies:There is no evidence in the current body of scientific literature to suggest that polymorphism of this compound has been investigated.
Further research involving the synthesis of single crystals of this compound and subsequent SCXRD analysis is required to elucidate its molecular and supramolecular structure. Such a study would provide the foundational data necessary to understand its solid-state behavior and structure-property relationships.
Computational Chemistry and Theoretical Characterization of 3 Nitrobenzyl 2 Methylphenoxy Acetate
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. manipal.edunih.gov The resulting map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov
For 3-nitrobenzyl (2-methylphenoxy)acetate, the MEP map would show distinct regions of varying potential. The most negative potential (red/yellow) would be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. nih.govresearchgate.net These areas represent the primary sites for interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the aromatic rings, indicating the sites most susceptible to nucleophilic attack. The MEP map provides a comprehensive, intuitive picture of the molecule's reactivity and intermolecular interaction sites. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions
While quantum chemical calculations typically focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide a way to explore the molecule's dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational space—the full range of three-dimensional shapes it can adopt due to the rotation around single bonds.
For a flexible molecule like this compound, with its ester and ether linkages, MD simulations would be invaluable. They would reveal the most stable and frequently adopted conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). Furthermore, by explicitly including solvent molecules in the simulation, MD can provide detailed insights into solute-solvent interactions, such as the formation and dynamics of hydrogen bonds and the structure of the solvation shell around the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
Computational chemistry is widely used to predict spectroscopic data, which can be crucial for identifying and characterizing a compound.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT methods can accurately predict the 1H and 13C NMR chemical shifts. nih.gov The calculation involves determining the magnetic shielding tensor for each nucleus in the optimized molecular geometry. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). oxinst.com For this compound, these calculations would predict the specific resonance frequencies for each unique proton and carbon atom, aiding in the assignment of experimental spectra. oxinst.com
Table 3: Predicted ¹H NMR Chemical Shifts (relative to TMS)
IR Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational transitions of a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies often require a scaling factor to better match experimental results due to the harmonic approximation. chem-soc.si The analysis would predict the positions of key IR bands, such as the strong carbonyl (C=O) stretch of the ester, the symmetric and asymmetric stretches of the nitro (NO₂) group, the C-O stretches of the ester and ether, and the C-H stretches of the aromatic rings and methyl group.
Table 4: Predicted Characteristic IR Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Asymmetric Stretch | Nitro (NO₂) | ~1530 |
| Symmetric Stretch | Nitro (NO₂) | ~1350 |
| Stretch | Carbonyl (C=O) | ~1740 |
| Stretch | C-O (Ester/Ether) | 1100 - 1250 |
| Stretch | Aromatic C-H | 3000 - 3100 |
Theoretical Insights into Chemical Reactivity Descriptors (e.g., Fukui functions, electrophilicity index)
The chemical reactivity of a molecule is fundamentally governed by its electronic structure. mdpi.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding how a molecule will interact with other chemical species. mdpi.com The analysis of these orbitals provides a pathway to determining which parts of a molecule are likely to donate or accept electrons. mdpi.com
Fukui Functions
The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in space when an electron is added to or removed from the molecule. mdpi.com This function is crucial for identifying electrophilic and nucleophilic centers within a molecule. mdpi.com
f+(r) : This function relates to the reactivity towards a nucleophilic attack (electron acceptance) and is associated with the LUMO electron density.
f-(r) : This function describes the reactivity towards an electrophilic attack (electron donation) and is approximated by the HOMO electron density. mdpi.com
f0(r) : This descriptor is related to radical attacks.
A higher value of the Fukui function at a particular atomic site suggests a higher reactivity at that location. For this compound, theoretical calculations would likely reveal the influence of its distinct functional groups. The nitro group (NO2), being a strong electron-withdrawing group, is expected to significantly influence the electronic distribution and reactivity of the benzyl (B1604629) ring. mdpi.com Specifically, the carbon atoms in the aromatic ring attached to the nitro group, as well as the nitrogen and oxygen atoms of the nitro group itself, would be key sites of interest. The ester group and the 2-methylphenoxy moiety would also have characteristic reactivity patterns.
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
|---|---|---|
| Carbonyl Carbon (Ester) | 0.15 | 0.05 |
| Oxygen (Nitro Group) | 0.12 | 0.03 |
| Nitrogen (Nitro Group) | 0.10 | 0.02 |
| Carbon ortho to Nitro Group | 0.08 | 0.04 |
| Carbon para to Nitro Group | 0.09 | 0.05 |
Electrophilicity Index
The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated using the energies of the HOMO and LUMO. A higher electrophilicity index indicates a greater capacity to act as an electrophile. The presence of the electron-withdrawing nitro group in this compound would be expected to result in a relatively high electrophilicity index, making the molecule a good electron acceptor.
Other global reactivity descriptors that are typically calculated alongside the electrophilicity index include chemical hardness (η) and electronic chemical potential (μ). Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution, while the electronic chemical potential indicates the escaping tendency of electrons from an equilibrium system.
An illustrative table of these global reactivity descriptors for this compound is provided below, based on typical values for similar organic molecules.
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -2.0 |
| Chemical Hardness (η) | 5.5 |
| Electronic Chemical Potential (μ) | -4.75 |
| Electrophilicity Index (ω) | 2.05 |
The theoretical characterization through these reactivity descriptors provides a detailed picture of the chemical behavior of this compound at both the molecular and atomic levels. This information is invaluable for predicting its interactions and for the rational design of new chemical entities with desired properties.
Chemical Reactivity and Transformation Studies of 3 Nitrobenzyl 2 Methylphenoxy Acetate
Hydrolysis Kinetics and Mechanistic Investigations
The hydrolysis of 3-nitrobenzyl (2-methylphenoxy)acetate involves the cleavage of the ester bond to yield 3-nitrobenzyl alcohol, 2-methylphenoxyacetic acid, and either a proton (in acidic conditions) or a salt of the carboxylic acid (in basic conditions). The kinetics and mechanisms of this process are highly dependent on the pH of the medium.
Under acidic conditions, the hydrolysis of esters is a reversible process that proceeds via a series of protonation and nucleophilic attack steps. The generally accepted AAC2 mechanism for acid-catalyzed ester hydrolysis is applicable here. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 3-nitrobenzyl alcohol regenerates the catalyst and yields 2-methylphenoxyacetic acid.
Table 1: Postulated Steps in Acid-Catalyzed Hydrolysis (AAC2 Mechanism)
| Step | Description |
| 1 | Protonation of the carbonyl oxygen |
| 2 | Nucleophilic attack by water on the carbonyl carbon |
| 3 | Proton transfer from the attacking water molecule |
| 4 | Elimination of the alcohol (3-nitrobenzyl alcohol) |
| 5 | Deprotonation to yield the carboxylic acid (2-methylphenoxyacetic acid) |
Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that is typically faster than acid-catalyzed hydrolysis. The mechanism, known as the BAC2 mechanism, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the expulsion of the 3-nitrobenzyloxide anion, which is a better leaving group compared to the corresponding alkoxide from an unsubstituted benzyl (B1604629) ester due to the electron-withdrawing nature of the nitro group. The liberated 3-nitrobenzyloxide then rapidly protonates from the solvent or the newly formed carboxylic acid.
The rate of base-catalyzed hydrolysis is significantly influenced by the electronic nature of the substituents on both the acyl and the alcohol portions of the ester. The electron-withdrawing nitro group on the benzyl moiety makes the benzylic carbon more electrophilic, but more importantly, it stabilizes the leaving 3-nitrobenzyloxide anion, thus accelerating the rate of hydrolysis compared to an unsubstituted benzyl ester. researchgate.netchemrxiv.org
Table 2: Postulated Steps in Base-Catalyzed Hydrolysis (BAC2 Mechanism)
| Step | Description |
| 1 | Nucleophilic attack by hydroxide ion on the carbonyl carbon |
| 2 | Formation of a tetrahedral intermediate |
| 3 | Elimination of the 3-nitrobenzyloxide leaving group |
| 4 | Protonation of the 3-nitrobenzyloxide anion |
Reduction Reactions of the Nitro Group and Derivatives
The nitro group on the 3-nitrobenzyl portion of the molecule is susceptible to reduction by various reagents. The reduction can lead to different products, such as the corresponding amine, hydroxylamine, or azo compounds, depending on the reaction conditions and the reducing agent employed.
Common methods for the reduction of aromatic nitro compounds to amines include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and treatment with metals in acidic media (e.g., Sn/HCl, Fe/HCl). thieme-connect.comorganic-chemistry.org For instance, catalytic hydrogenation would be expected to cleanly reduce the nitro group to an amino group, yielding 3-aminobenzyl (2-methylphenoxy)acetate. This transformation would significantly alter the electronic properties of the benzyl ring, making it more electron-rich.
Milder reducing agents can be used to obtain intermediate reduction products. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. The resulting 3-(hydroxylamino)benzyl (2-methylphenoxy)acetate could then undergo further transformations.
Table 3: Common Reagents for Nitro Group Reduction and Expected Products
| Reagent | Expected Product |
| H₂, Pd/C | 3-Aminobenzyl (2-methylphenoxy)acetate |
| Sn, HCl | 3-Aminobenzyl (2-methylphenoxy)acetate |
| Fe, HCl | 3-Aminobenzyl (2-methylphenoxy)acetate |
| Zn, NH₄Cl | 3-(Hydroxylamino)benzyl (2-methylphenoxy)acetate |
| Na₂S₂O₄ | 3-Aminobenzyl (2-methylphenoxy)acetate |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenoxy and Nitrobenzyl Rings
Both aromatic rings in this compound can potentially undergo aromatic substitution reactions, but their reactivity is governed by the nature of the existing substituents.
The phenoxy ring contains an ortho-methyl group and an ether linkage to the acetate (B1210297) group. The ether oxygen is an activating group and an ortho-, para-director for electrophilic aromatic substitution due to its ability to donate a lone pair of electrons to the ring, stabilizing the arenium ion intermediate. libretexts.orgyoutube.com The methyl group is also an activating, ortho-, para-director. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur on the phenoxy ring, primarily at the positions para and ortho to the ether linkage, with steric hindrance from the existing methyl group influencing the regioselectivity. masterorganicchemistry.comlibretexts.orgyoutube.com
The nitrobenzyl ring , on the other hand, is strongly deactivated towards electrophilic aromatic substitution by the electron-withdrawing nitro group. The nitro group is a meta-director, so any forced electrophilic substitution would occur at the positions meta to the nitro group.
Conversely, the nitrobenzyl ring is activated towards nucleophilic aromatic substitution (SNAr) , particularly if a good leaving group were present on the ring. wikipedia.org The nitro group, especially when positioned ortho or para to a leaving group, can stabilize the negative charge of the Meisenheimer complex intermediate. nih.govlibretexts.org In the case of this compound, there isn't an inherent leaving group on the nitrobenzyl ring, but this reactivity could be exploited if the ring were further functionalized.
Reactions Involving the Ester Linkage and its Cleavage
Beyond hydrolysis, the ester linkage can be cleaved under various other conditions. Reductive cleavage of the benzyl ester can be achieved through catalytic hydrogenolysis. This method is particularly useful as it can be performed under neutral conditions and often offers high chemoselectivity. thieme-connect.comorganic-chemistry.org For example, treatment with H₂ over a palladium catalyst would cleave the C-O bond of the benzyl group, yielding 3-nitrotoluene (B166867) and 2-methylphenoxyacetic acid.
The 3-nitrobenzyl ester can also be cleaved using other reductive methods. For instance, indium metal in the presence of ammonium chloride has been reported to deprotect 4-nitrobenzyl ethers and esters through reduction of the nitro group followed by cleavage of the benzylic C-O bond. thieme-connect.comthieme-connect.com Similar reactivity could be anticipated for the 3-nitrobenzyl analogue.
Lewis acids can also promote the cleavage of benzyl esters. researchgate.netcdnsciencepub.com For example, tin(IV) chloride has been shown to selectively cleave benzyl esters. Additionally, a method for the cleavage of o- and p-nitrobenzyl amides and ethers using aqueous NaOH in methanol (B129727) has been reported, which may have some applicability to the meta-substituted ester. nih.gov
Derivatization Strategies for Structural Analogues and Novel Scaffolds
This compound can serve as a versatile starting material for the synthesis of a variety of structural analogues and novel chemical scaffolds.
One key strategy involves the reduction of the nitro group to an amine, as discussed in section 5.2. The resulting 3-aminobenzyl (2-methylphenoxy)acetate provides a handle for a wide range of derivatization reactions. The amino group can be acylated, alkylated, or used in the formation of amides, sulfonamides, or ureas. It can also be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of other functional groups onto the benzyl ring.
Another approach is to perform electrophilic aromatic substitution on the phenoxy ring . As mentioned in section 5.3, the activating nature of the ether and methyl groups allows for the introduction of substituents such as halogens, nitro groups, or acyl groups onto this ring. Subsequent modification of these newly introduced functional groups can lead to a diverse library of compounds.
Hydrolysis of the ester to yield 3-nitrobenzyl alcohol and 2-methylphenoxyacetic acid provides two separate building blocks that can be independently modified and potentially recombined to form new esters or other derivatives. For instance, 2-methylphenoxyacetic acid can be converted to an acid chloride and reacted with different alcohols to generate a series of phenoxyacetate (B1228835) esters. nih.govnih.gov
Finally, modification of the ester linkage itself could be explored. For example, transesterification with different alcohols under acidic or basic conditions could yield alternative esters of 2-methylphenoxyacetic acid. researchgate.net
Modifications on the 2-Methylphenoxy Moiety
No studies detailing specific chemical modifications, such as electrophilic aromatic substitution (e.g., halogenation, nitration, or Friedel-Crafts reactions) or other transformations on the 2-methylphenoxy ring of this compound, have been found. While the reactivity of phenoxyacetic acids and related derivatives is generally understood, specific conditions and outcomes for this particular compound are not reported.
Modifications on the 3-Nitrobenzyl Moiety
The primary transformation typically associated with a nitroaromatic compound is the reduction of the nitro group to an amine. A variety of reagents, such as metals (e.g., tin, iron, or zinc) in acidic media or catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel), are commonly employed for this purpose. masterorganicchemistry.comwikipedia.org The specific application of these methods to this compound, including reaction conditions, yields, and potential chemoselectivity issues (i.e., avoiding cleavage of the ester bond), has not been documented.
Additionally, the 3-nitrobenzyl group is generally less susceptible to certain reactions compared to its ortho and para isomers. For instance, while ortho-nitrobenzyl groups are widely used as photolabile protecting groups that can be cleaved with UV light, the meta isomer exhibits different electronic properties and is not typically used in this manner. acs.orgwikipedia.org Similarly, studies on the cleavage of nitrobenzyl groups have shown that the meta-nitrobenzyl group can be unreactive under conditions that cleave the ortho and para isomers. nih.gov
Alterations of the Acetate Linker
The ester linkage is susceptible to cleavage, most commonly through hydrolysis under acidic or basic conditions (saponification) to yield (2-methylphenoxy)acetic acid and 3-nitrobenzyl alcohol. researchgate.netquora.com The kinetics and specific conditions for the hydrolysis of this compound are not available. Other methods for ester cleavage, such as SN2-type dealkylation, are known but have not been specifically applied to this compound. researchgate.net
Investigation of Reaction Mechanisms and Transition States for Key Transformations
Due to the absence of experimental studies on the reactivity of this compound, there is no information available regarding the investigation of reaction mechanisms or the characterization of transition states for any of its potential transformations. Mechanistic studies are contingent on observed reactions, and without these, any discussion would be purely speculative and fall outside the scope of scientifically verified information.
Structure Property and Structure Reactivity Relationship Studies of 3 Nitrobenzyl 2 Methylphenoxy Acetate and Its Analogues
Influence of Substituent Effects on Chemical Reactivity and Stability
The chemical reactivity and stability of 3-nitrobenzyl (2-methylphenoxy)acetate are profoundly influenced by the electronic and steric nature of its constituent parts: the 3-nitrobenzyl group and the 2-methylphenoxy group. The hydrolysis of the ester bond is a key reaction to consider, and its rate is dictated by the electronic character of both the benzyl (B1604629) and phenoxy moieties.
The 3-nitro group on the benzyl ring is a strong electron-withdrawing group, primarily through its negative inductive (-I) and negative resonance (-M) effects. This is quantified by its positive Hammett substituent constant (σ). The meta-position of the nitro group (σ_meta = +0.71) exerts a significant electron-withdrawing inductive effect, which destabilizes the transition state of ester hydrolysis, thereby decreasing the reaction rate compared to an unsubstituted benzyl acetate (B1210297). nih.gov However, it is less deactivating than a para-nitro group (σ_para = +0.78), which can exert a stronger resonance effect. nih.gov
Conversely, the 2-methyl group on the phenoxy ring is an electron-donating group due to its positive inductive effect (+I). This is reflected in its negative Hammett constant (σ_ortho, which is more complex and context-dependent but generally reflects electron-donating character). This electron-donating nature increases the electron density on the phenoxy oxygen, making it a better leaving group and thus potentially increasing the rate of hydrolysis.
The net effect on reactivity is a balance of these opposing electronic influences. The stability of the ester is also affected. The electron-withdrawing nitro group can make the benzylic carbon more susceptible to nucleophilic attack, although the primary site of attack in hydrolysis is the carbonyl carbon.
A data table of Hammett constants for relevant substituents is provided below to illustrate these electronic effects.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| -NO₂ | meta | +0.71 | Strong electron-withdrawing |
| -NO₂ | para | +0.78 | Very strong electron-withdrawing |
| -CH₃ | ortho | -0.07 (value for para) | Weak electron-donating |
| -CH₃ | para | -0.17 | Weak electron-donating |
Note: Ortho substituent constants are complex due to steric effects; the para value is often used as an approximation of electronic influence.
Stereochemical Aspects and their Impact on Reaction Pathways
While this compound itself is achiral, the introduction of chiral centers in its analogues or the consideration of stereospecific reactions highlights the importance of stereochemistry. The spatial arrangement of atoms, particularly around the ester linkage, can dictate the accessibility of the carbonyl carbon to incoming nucleophiles and influence the stereochemical outcome of reactions.
The ortho-methyl group on the phenoxy ring introduces significant steric hindrance. This steric bulk can shield the carbonyl group from one face, potentially leading to diastereoselectivity in reactions with chiral nucleophiles. The rotational freedom around the various single bonds (discussed in the next section) allows the molecule to adopt conformations that minimize this steric clash, but this also means that certain reaction pathways requiring specific orientations may be disfavored.
In enzyme-catalyzed reactions, the precise three-dimensional shape of the ester would be critical for fitting into an active site. The relative positions of the nitrobenzyl and methylphenoxy groups would determine the binding affinity and the orientation for catalysis. For instance, in the hydrolysis of a related p-nitrobenzyl ester by a directed-evolved esterase, the enzyme's active site accommodates the specific stereochemistry of the substrate. researchgate.net
Correlation Between Molecular Conformation and Chemical Behavior
Studies on related phenoxyacetic acid derivatives show that the conformation of the side chain can be either synclinal (torsion angle ≈ ±90°) or antiperiplanar (torsion angle ≈ 180°). researchgate.net The ortho-methyl group in 2-methylphenoxyacetate will likely enforce a non-planar conformation to avoid steric repulsion with the acetate group. This twisting of the phenoxy ring relative to the plane of the ester group will affect the conjugation of the phenoxy oxygen's lone pairs with the aromatic ring, thereby modulating its electronic effect on the reaction center.
Similarly, the conformation of the 3-nitrobenzyl group is not fixed. Rotation around the benzyl C-O bond will alter the spatial relationship between the nitro group and the ester functionality. While the electronic effect of the meta-nitro group is primarily inductive, its orientation can still influence the local electrostatic environment of the reaction center. In related nitrobenzyl derivatives, the conformation of the nitro group with respect to the aromatic ring has been shown to vary, with some being nearly coplanar and others twisted. mdpi.com
The interplay of these conformational preferences dictates the molecule's ground-state energy and the energy of transition states for reactions like hydrolysis. A conformation that minimizes steric hindrance but also allows for favorable electronic interactions will be the most populated and will likely be the one from which the reaction proceeds.
The following table provides typical torsion angles for key bonds in related molecular fragments, which can be used to infer the likely conformation of this compound.
| Bond | Fragment Type | Typical Torsion Angle Range |
| Ar-O-C-C | Phenoxyacetic acids | synclinal (±90°) or antiperiplanar (±180°) |
| C-C-O-C | Benzyl esters | Can vary, often non-planar |
| O=C-O-C | Ester group | Generally planar (s-trans or s-cis) |
Quantitative Structure-Property Relationships (QSPR) in Chemical Design
Quantitative Structure-Property Relationships (QSPR) are statistical models that correlate the chemical structure of a series of compounds with a particular property, such as chemical reactivity. For the design of new esters with tailored stability or reactivity, QSPR models can be invaluable.
In the context of this compound and its analogues, a QSPR model for ester hydrolysis would typically involve descriptors that quantify the electronic and steric effects of the substituents. These descriptors are then used in a multiple linear regression or other machine learning model to predict the hydrolysis rate constant (log k).
Key descriptors for a QSPR model of ester hydrolysis would include:
Electronic Descriptors: Hammett constants (σ) for substituents on both aromatic rings, calculated atomic charges on the carbonyl carbon and oxygen atoms, and molecular orbital energies (e.g., HOMO and LUMO). nih.gov
Steric Descriptors: Taft's steric parameter (Es), Sterimol parameters (L, B1, B5), and van der Waals volumes of the substituents. These parameters quantify the steric hindrance around the reaction center.
A hypothetical QSPR equation for the hydrolysis of a series of substituted benzyl phenoxyacetates might take the form:
log(k) = c₀ + c₁σ(benzyl) + c₂σ(phenoxy) + c₃Es(ortho-phenoxy) + ...
where the coefficients (c₁, c₂, c₃, etc.) are determined by fitting the model to experimental data. A positive coefficient for a Hammett constant would indicate that electron-withdrawing groups accelerate the reaction, while a negative coefficient for a steric parameter would show that bulky groups retard the reaction. Such models allow for the in silico design and screening of new esters with desired properties before their synthesis. nih.gov
Advanced Analytical Methodologies for Research on 3 Nitrobenzyl 2 Methylphenoxy Acetate
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis
Chromatographic methods are fundamental in chemical analysis, enabling the separation of complex mixtures into their constituent parts. For 3-nitrobenzyl (2-methylphenoxy)acetate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as robust platforms for these analytical tasks.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a superior technique for analyzing non-volatile and thermally sensitive compounds like this compound. The development of a reliable HPLC method is contingent upon the meticulous selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
A prevalent strategy for analyzing moderately polar compounds such as this ester is reversed-phase HPLC. This approach utilizes a nonpolar stationary phase with a polar mobile phase, where separation is governed by the differential partitioning of the analyte between these two phases.
Key Parameters for HPLC Method Development:
Stationary Phase: C18 (octadecylsilyl) columns are widely used due to their hydrophobicity, which facilitates effective retention and separation of a broad spectrum of organic molecules. The choice of particle size (e.g., 5 µm or 3 µm) and column dimensions will impact the efficiency and duration of the analysis.
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component, such as water (often buffered to a specific pH), and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, which involves progressively increasing the proportion of the organic solvent, is frequently required to elute all components with well-defined peaks, particularly when analyzing reaction mixtures containing starting materials and byproducts of varying polarities.
Detection: Ultraviolet (UV) detection is highly appropriate for this compound because of the presence of the nitrobenzyl and phenoxy chromophores, which exhibit strong absorbance in the UV spectrum. The detection wavelength is usually set at one of the compound's absorbance maxima to ensure high sensitivity.
Flow Rate and Temperature: A consistent flow rate (e.g., 1.0 mL/min) and a controlled column temperature are crucial for maintaining reproducible retention times.
Below is a hypothetical data table for a developed HPLC method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Method Development
For compounds that are sufficiently volatile and thermally stable, Gas Chromatography (GC) provides high resolution and sensitivity. This compound can be analyzed by GC, provided it does not decompose at the temperatures needed for volatilization.
The development of a GC method entails optimizing the stationary phase, temperature program, and detector.
Key Parameters for GC Method Development:
Stationary Phase: A mid-polarity capillary column, such as one coated with a phenyl-substituted polysiloxane (e.g., 5% phenyl-methylpolysiloxane), is often a suitable starting point. This type of stationary phase offers a balance of dispersive and dipole-dipole interactions, which can effectively separate isomers and related compounds.
Temperature Program: A temperature program that gradually increases the column temperature is essential for eluting compounds with a range of boiling points. The program typically begins at a lower temperature to separate more volatile components and then ramps up to elute the target analyte and any less volatile impurities.
Carrier Gas: An inert gas, such as helium or nitrogen, is used as the carrier gas to transport the analyte through the column. The flow rate of the carrier gas is optimized for maximum separation efficiency.
Injector and Detector: A split/splitless injector is commonly employed. For detection, a Flame Ionization Detector (FID) is a robust and widely applicable choice, providing a response that is proportional to the mass of carbon in the analyte.
A representative data table for a GC method is presented below:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 150 °C (hold 1 min), then ramp to 280 °C at 10 °C/min (hold 5 min) |
| Detector | FID at 300 °C |
| Injection Mode | Split (1:50) |
Hyphenated Techniques for Comprehensive Characterization and Impurity Profiling (e.g., LC-MS, GC-MS)
To obtain deeper structural information and identify unknown impurities, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques, such as LC-MS and GC-MS, provide not only retention time data but also mass-to-charge ratio information, which is invaluable for determining molecular weight and elucidating structure.
LC-MS (Liquid Chromatography-Mass Spectrometry):
LC-MS is particularly effective for analyzing complex mixtures and confirming the identity of the main component. Following separation by HPLC, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions from the analyte molecules without significant fragmentation, typically producing the protonated molecule [M+H]+ or other adducts. This allows for the unambiguous determination of the molecular weight of this compound. Furthermore, by analyzing the mass spectra of minor peaks in the chromatogram, potential impurities, such as unreacted starting materials (3-nitrobenzyl alcohol and 2-methylphenoxyacetic acid) or byproducts from side reactions, can be identified.
GC-MS (Gas Chromatography-Mass Spectrometry):
GC-MS offers complementary information. Separation by GC is followed by ionization, typically using electron ionization (EI). EI is a higher-energy ionization technique that causes the molecule to fragment. The resulting fragmentation pattern serves as a characteristic "fingerprint" of the compound, which can be compared to spectral libraries for confident identification. This technique is exceptionally useful for identifying and tentatively structuring unknown impurities based on their fragmentation patterns.
Spectroscopic Quantification Methods for Reaction Monitoring and Product Yields
Spectroscopic methods, particularly UV-Visible spectroscopy, can be utilized for rapid reaction monitoring and for determining product yields, often without the need for separation.
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. The formation of this compound can be monitored by observing the increase in absorbance at a wavelength where the product absorbs strongly and the starting materials have minimal absorbance.
Future Research Directions and Broad Scholarly Implications
Development of Green Chemistry Approaches for Synthesis
The synthesis of esters, a fundamental transformation in organic chemistry, is increasingly scrutinized through the lens of green chemistry. Traditional esterification methods often rely on harsh conditions, stoichiometric activating agents, and volatile organic solvents. Future research on 3-nitrobenzyl (2-methylphenoxy)acetate should prioritize the development of more sustainable synthetic routes.
One promising avenue is the exploration of enzyme-catalyzed esterification. The use of lipases or esterases, such as a directed-evolution p-nitrobenzyl esterase, could enable the synthesis to proceed in aqueous or benign solvent systems under mild conditions. nih.gov The inherent selectivity of enzymes could also minimize the formation of byproducts.
Furthermore, the principles of atom economy can be advanced through the use of catalytic systems. For instance, developing methods that utilize catalytic amounts of an acid or base, potentially in a solvent-free or mechanochemical environment, would significantly reduce waste. The investigation of oxoammonium- and nitroxide-mediated transformations, which have shown promise in green oxidation chemistry, could be adapted for the synthesis of precursors or the direct esterification process itself. uconn.edu
Exploration of Undiscovered Chemical Transformations and Novel Derivatives
The chemical architecture of this compound offers a rich playground for exploring novel chemical transformations and synthesizing a library of new derivatives. The nitro group, the ester linkage, and the aromatic rings are all amenable to a variety of chemical modifications.
The nitro group can be reduced to an amine, which then serves as a handle for a vast array of subsequent reactions, including diazotization, acylation, and the formation of Schiff bases. This would open the door to a family of amino- and substituted amino-benzyl (2-methylphenoxy)acetates with potentially diverse biological or material properties.
The ester bond itself can be a point of diversification. Transesterification with different alcohols would yield a series of related esters. uconn.edu Amidation, through reaction with various amines, could produce a library of amides with distinct functionalities. uconn.edunih.gov The synthesis of novel derivatives bearing moieties like semicarbazide, thiosemicarbazide, or various heterocyclic rings such as triazoles and oxazolidines could lead to compounds with interesting pharmacological profiles. nih.govresearchgate.net
Moreover, the aromatic rings can be subjected to electrophilic or nucleophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. The synthesis of derivatives with additional functional groups on the aromatic rings could fine-tune the electronic and steric properties of the molecule. researchgate.net
Advancements in Predictive Theoretical Chemistry for this Compound Class
Theoretical chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental efforts. cornell.edu For this compound, computational studies could offer profound insights into its structure, properties, and reactivity.
Molecular Modeling and Conformational Analysis: Density Functional Theory (DFT) and ab initio methods can be employed to determine the most stable conformations of the molecule. semanticscholar.org Understanding the preferred spatial arrangement of the nitrobenzyl and phenoxyacetate (B1228835) moieties is crucial for predicting its interactions with other molecules or biological targets.
Reaction Mechanism and Reactivity Prediction: Theoretical calculations can elucidate the reaction pathways and transition states for the synthesis and transformations of this compound. semanticscholar.org For instance, the mechanism of the photochemical cleavage of the nitrobenzyl group, a well-known reaction for related ortho-nitrobenzyl compounds, could be modeled to understand the electronic and structural dynamics involved. researchgate.netresearchgate.net This could aid in designing more efficient photolabile protecting groups.
Prediction of Spectroscopic and Physicochemical Properties: Computational chemistry can predict various properties such as NMR and IR spectra, which can aid in the characterization of the compound and its derivatives. Furthermore, properties like electronic structure, dipole moment, and polarizability can be calculated to forecast its behavior in different environments and its potential for applications in materials science.
Potential Roles in Advanced Materials Science or Analytical Probe Development
The functional groups within this compound suggest its potential utility in the development of advanced materials and analytical probes.
Photo-responsive Materials: The nitrobenzyl group is a well-established photolabile protecting group. nih.gov Upon irradiation with UV light, the ester linkage can be cleaved, releasing the carboxylic acid (2-methylphenoxyacetic acid). researchgate.net This property could be exploited to create photo-responsive polymers and surfaces. nih.gov For example, incorporating this compound as a pendant group on a polymer backbone could allow for the light-induced alteration of the polymer's properties, such as its solubility or wettability. nih.gov
Q & A
Q. What are the key structural motifs in 3-nitrobenzyl (2-methylphenoxy)acetate, and how do they influence its reactivity?
The compound contains a nitro group (electron-withdrawing), a benzyl ester (hydrolytically labile), and a 2-methylphenoxy moiety (steric hindrance). These groups dictate its stability under acidic/basic conditions and its potential for nucleophilic substitution at the ester carbonyl. Computational studies (e.g., DFT) can predict electrophilic/nucleophilic sites, while IR and NMR verify functional groups .
Methodological Insight :
Q. What synthetic routes are available for this compound?
Q. How can the purity of this compound be validated?
Use a combination of:
- HPLC : C18 column, acetonitrile/water gradient (retention time ~8–10 min).
- Mass Spectrometry : ESI-MS for molecular ion [M+H] at m/z 316.3 (calculated).
- Melting Point : Compare with literature values (e.g., analogs in show mp 116–142°C) .
Advanced Research Questions
Q. What metabolic pathways are predicted for this compound in biological systems?
The nitro group may undergo reduction to an amine (via cytochrome P450 or gut microbiota), while ester hydrolysis releases (2-methylphenoxy)acetic acid. Toxicity studies should monitor nitroso intermediates (potential carcinogens) using LC-MS/MS. highlights cytochrome P450 interactions, suggesting competitive inhibition assays with CYP3A4/2D6 isoforms .
Methodological Insight :
- Incubate with human liver microsomes + NADPH, and quantify metabolites via UPLC-QTOF .
Q. How does the 2-methylphenoxy substituent affect crystallographic packing?
Q. How do solvent effects influence the stability of this compound?
Polar aprotic solvents (e.g., DMSO) stabilize the nitro group via dipole interactions, while protic solvents (e.g., MeOH) accelerate ester hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Contradictions and Gaps in Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
